

# Application Notes and Protocols: HPS2-THRIVE Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tredaptive |           |
| Cat. No.:            | B1245522   | Get Quote |

#### Introduction

The Heart Protection Study 2—Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was a large-scale, randomized, placebo-controlled clinical trial designed to evaluate the efficacy and safety of adding extended-release (ER) niacin combined with laropiprant to statin-based therapy in high-risk patients with vascular disease.[1][2] The primary goal was to determine if this combination, aimed at raising high-density lipoprotein (HDL) cholesterol levels, would reduce the incidence of major vascular events.[3][4] Laropiprant was included to counteract the flushing side effect commonly associated with niacin.[4][5] This document provides a detailed overview of the HPS2-THRIVE trial's design and methodology for researchers, scientists, and drug development professionals.

## **Trial Design and Methodology**

The HPS2-THRIVE trial was a multicenter, double-blind, prospective, and randomized study.[1] It enrolled 25,673 high-risk patients aged 50 to 80 with a history of cardiovascular disease.[1][6] The study was conducted across 245 sites in the United Kingdom, Scandinavia, and China.[1]

#### Study Population and Demographics

Participants were high-risk individuals with pre-existing atherosclerotic vascular disease.[7] Key demographic and baseline characteristics of the randomized patients are summarized below.



| Characteristic                             | Value     |
|--------------------------------------------|-----------|
| Number of Randomized Patients              | 25,673[6] |
| Mean Age (years)                           | 65[6]     |
| Female Participants                        | 17%[6]    |
| Patients with Diabetes                     | 32%[6]    |
| Mean Body Mass Index ( kg/m <sup>2</sup> ) | 28[6]     |
| Current Smokers                            | 18%[6]    |
| Mean LDL-C (mg/dL)                         | 63[6]     |
| Mean HDL-C (mg/dL)                         | 44[6]     |
| History of Coronary Disease                | 78%[6]    |
| History of Cerebrovascular Disease         | 32%[6]    |
| History of Peripheral Arterial Disease     | 13%[6]    |

## Inclusion and Exclusion Criteria

The trial's eligibility criteria were designed to recruit a broad range of high-risk individuals while ensuring patient safety.[4]



| Inclusion Criteria                                                                                                      | Exclusion Criteria                                              |
|-------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Age 50-80 years.[1]                                                                                                     | Age >80 years.[6]                                               |
| Pre-existing atherosclerotic vascular disease (e.g., myocardial infarction, stroke, peripheral arterial disease).[1][6] | Myocardial infarction or stroke within the last 30 days.[6]     |
| Diabetes with symptomatic coronary artery disease.[6]                                                                   | Planned revascularization procedure within the next 30 days.[6] |
| Chronic liver or renal disease.[6]                                                                                      |                                                                 |
| Active inflammatory muscle disease.[6]                                                                                  |                                                                 |
| Known adverse reaction to study medications. [6]                                                                        | _                                                               |
| Peptic ulcer disease.[6]                                                                                                | _                                                               |

#### **Treatment Protocol**

The study had a multi-phase run-in period before randomization to ensure patients were on standardized LDL-lowering therapy and could tolerate the study drug.[8]

| Phase                                | Treatment                               | Dosage                                                               | Purpose                                                            |
|--------------------------------------|-----------------------------------------|----------------------------------------------------------------------|--------------------------------------------------------------------|
| Run-in Phase 1 (LDL-<br>Lowering)    | Simvastatin or<br>Ezetimibe/Simvastatin | 40 mg daily (Simvastatin) or 10/40 mg daily (Ezetimibe/Simvastati n) | To standardize LDL-<br>lowering therapy.[8]                        |
| Run-in Phase 2<br>(Active Treatment) | ER Niacin/Laropiprant                   | Titrated up to 2 g/40 mg daily                                       | To assess tolerability of the active treatment.[6]                 |
| Randomization Phase                  | ER Niacin/Laropiprant<br>or Placebo     | 2 g/40 mg daily                                                      | To evaluate the efficacy and safety of the combination therapy.[6] |



### Study Endpoints

The trial assessed a composite primary endpoint and several secondary endpoints.

| Endpoint Type | Endpoints                                                                                  |
|---------------|--------------------------------------------------------------------------------------------|
| Primary       | Composite of cardiovascular death, myocardial infarction, stroke, or revascularization.[6] |
| Secondary     | - Cardiovascular death[6]- Myocardial infarction[6]- Stroke[6]- Revascularization[6]       |

## **Experimental Protocols**

Screening and Run-in Period

- Patient Screening: Potential participants were screened based on the inclusion and exclusion criteria.[4]
- LDL-Lowering Therapy Standardization: All participants entered a run-in phase where they received open-label simvastatin 40 mg daily. If their total cholesterol remained ≥3.5 mmol/L, they were switched to a combination tablet of ezetimibe 10 mg and simvastatin 40 mg.[5]
- Active Treatment Run-in: Following the LDL-lowering phase, eligible participants entered a second run-in phase where they received active ER niacin/laropiprant for approximately one month to assess their ability to tolerate the medication.[8]
- Randomization: Patients who successfully completed both run-in phases were then
  randomized to receive either ER niacin/laropiprant (2 g/40 mg daily) or a matching placebo,
  in addition to their standardized LDL-lowering therapy.[6][8]

Follow-up and Data Collection

Patients were followed for a median of 3.9 years.[6] Data on clinical events, adverse events, and adherence to treatment were collected at regular follow-up visits.

**Biochemical Analysis** 



- Lipid Profile: Standard enzymatic assays were used to measure total cholesterol, HDL cholesterol, and triglycerides. LDL cholesterol was calculated using the Friedewald formula.
- Safety Monitoring: Liver function tests (e.g., alanine transaminase) and creatine kinase levels were monitored to assess for potential hepatotoxicity and myopathy, respectively.[7]

## **Visualizations**



Click to download full resolution via product page

Caption: HPS2-THRIVE Clinical Trial Workflow.







Click to download full resolution via product page

Caption: Simplified Mechanism of Niacin and Laropiprant.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. HPS2-THRIVE, AIM-HIGH and dal-OUTCOMES: HDL-cholesterol under attack PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPS2-THRIVE: Treatment of HDL to Reduce the Incidence of Vascular Events Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]



- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heart Protection Study 2—Treatment of HDL to Reduce the Incidence of Vascular Events -American College of Cardiology [acc.org]
- 7. ctsu.ox.ac.uk [ctsu.ox.ac.uk]
- 8. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: HPS2-THRIVE Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245522#hps2-thrive-clinical-trial-design-and-methodology]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





